molecular formula C23H20N4O5S B2794522 5-[[3-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]amino]benzene-1,3-dicarboxamide CAS No. 849119-37-5

5-[[3-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]amino]benzene-1,3-dicarboxamide

Cat. No. B2794522
CAS RN: 849119-37-5
M. Wt: 464.5
InChI Key: MZQYNBMDKPNZSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzene ring, the addition of the sulfonylamino and benzoyl groups, and the formation of the dicarboxamide group. The exact synthesis would depend on the specific reactions used and the order in which they are carried out .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The benzene ring is relatively stable and resistant to reactions, but the functional groups attached to it could potentially participate in a variety of chemical reactions .

properties

IUPAC Name

5-[[3-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]amino]benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5S/c24-21(28)17-11-18(22(25)29)14-20(13-17)26-23(30)16-7-4-8-19(12-16)27-33(31,32)10-9-15-5-2-1-3-6-15/h1-14,27H,(H2,24,28)(H2,25,29)(H,26,30)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQYNBMDKPNZSM-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC(=C3)C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC(=C3)C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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